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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylacetonitrile

Cat. No.: B1360232

An In-depth Technical Guide to 2-Chloro-6-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of 2-Chloro-6-fluorophenylacetonitrile, a key
chemical intermediate. It covers its chemical structure, formula, physical and spectroscopic
properties, a detailed experimental protocol for its synthesis, and its applications in research
and development, particularly in the pharmaceutical and agrochemical sectors.

Chemical Identity and Structure

2-Chloro-6-fluorophenylacetonitrile is an aromatic nitrile compound characterized by a
phenyl ring substituted with chlorine, fluorine, and a cyanomethyl group. The strategic
placement of halogen atoms on the aromatic ring significantly influences the molecule's
reactivity and properties, making it a valuable building block in synthetic organic chemistry.[1]

The chemical structure is as follows:
Chemical Formula: CsHsCIFN[2][3]
IUPAC Name: 2-(2-chloro-6-fluorophenyl)acetonitrile[2][4]

Synonym: 2-Chloro-6-fluorobenzyl cyanide[4]
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The presence of both chlorine and fluorine atoms, combined with the versatile nitrile group,
provides a powerful tool for chemists to fine-tune the properties of new molecules in drug
design.[5] The nitrile group can act as a bioisostere, improve pharmacokinetic profiles, and
enhance binding affinity to target proteins.[5]

Physicochemical and Spectroscopic Data

Quantitative data for 2-Chloro-6-fluorophenylacetonitrile are summarized in the tables below
for easy reference and comparison.

ble 1: Chemical Identif I .

Property Value Reference
CAS Number 75279-55-9 2]
Molecular Weight 169.58 g/mol [2][4]
Appearance White crystalline solid [4]

Melting Point 39-43 °C [4]

N _ 247.9 °C (at 760 mmHg); 85
Boiling Point [4]
°C (at 2 mmHg)

Density 1.286 g/cm3 [4]
N Soluble in Methanol; Insoluble
Solubility , [31[4]
In water
Flash Point >110 °C (>230 °F) [3]

ZGSAFMIRVLOISC-
InChl Key [4]
UHFFFAOYSA-N

Table 2: Spectroscopic Data
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Spectroscopy

Characteristic Peaks |/ Data

Reference

Infrared (IR)

Aromatic C-H Stretch: 3000-
3100 cm~t-C=N Stretch: 2220-
2260 cm~tAromatic C=C
Stretch: 1400-1600 cm~1C-F
Stretch: 1000-1400 cm~1C-Cl
Stretch: 600-800 cm~!

[5]

Mass Spectrometry

Molecular lon [M]*: m/z
169Major Fragments: m/z 134,
121, 107

[2]

1H NMR

Spectrum available in CDCls

solvent.

[6]

13C NMR

Spectrum available.

[2]

Synthesis and Experimental Protocol

2-Chloro-6-fluorophenylacetonitrile is synthesized from its corresponding benzaldehyde.[5]

The synthesis is a multi-step process that involves the reduction of the aldehyde to an alcohol,

followed by conversion to a benzyl chloride, and subsequent cyanation to yield the final

product.[5]

Below is a representative experimental protocol for this synthetic pathway, adapted from

established methodologies for similar halogenated arylacetonitriles.[7]

Logical Workflow for Synthesis
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2-Chloro-6-fluorophenylacetonitrile

Click to download full resolution via product page

Caption: Synthetic pathway from benzaldehyde to phenylacetonitrile.

Detailed Experimental Protocol

Step 1: Reduction of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzyl alcohol

e In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-6-
fluorobenzaldehyde (0.1 mol) and 200 mL of methanol.

e Cool the mixture in an ice bath to 0-5 °C.

e Slowly add sodium borohydride (NaBHa4) (0.05 mol) in small portions over 30 minutes,
ensuring the temperature remains below 10 °C.
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 After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for 2 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Once the reaction is complete, neutralize the mixture by slowly adding 1M hydrochloric acid
(HCI) until the pH is ~7.

 Remove the methanol under reduced pressure using a rotary evaporator.
o Extract the aqueous residue with ethyl acetate (3 x 100 mL).

o Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium
sulfate (NazS0Oa).

 Filter and concentrate the organic phase under reduced pressure to yield crude 2-Chloro-6-
fluorobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Chlorination to 2-Chloro-6-fluorobenzyl chloride

e In a 250 mL flask fitted with a reflux condenser and a gas trap, dissolve the crude 2-Chloro-
6-fluorobenzyl alcohol (0.1 mol) in 100 mL of anhydrous toluene.

» Slowly add thionyl chloride (SOCI2) (0.12 mol) dropwise at room temperature.

o Heat the reaction mixture to 60 °C and maintain for 3 hours. The evolution of SO2 and HCI
gas should be observed.

e Monitor the reaction by TLC until the starting alcohol is consumed.
e Cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

o Separate the organic layer and wash it with a saturated sodium bicarbonate (NaHCO3s)
solution (2 x 50 mL) followed by brine (1 x 50 mL).

o Dry the organic layer over anhydrous Naz2SOa, filter, and remove the toluene under reduced
pressure to obtain crude 2-Chloro-6-fluorobenzyl chloride.
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Step 3: Cyanation to 2-Chloro-6-fluorophenylacetonitrile

In a 500 mL three-necked flask, dissolve the crude 2-Chloro-6-fluorobenzyl chloride (0.1 mol)
in 150 mL of a 1:1 mixture of acetone and water.

Add sodium cyanide (NaCN) (0.15 mol) and a catalytic amount of a phase-transfer catalyst,
such as tetrabutylammonium bromide (TBAB) (0.005 mol).

Heat the mixture to reflux (approximately 60-70 °C) and stir vigorously for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Remove the acetone using a rotary evaporator.

Extract the remaining aqueous solution with dichloromethane (3 x 100 mL).

Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry
over anhydrous MgSOa.

Filter and concentrate the solution under reduced pressure.

Purify the resulting crude product by column chromatography (silica gel, using a hexane-
ethyl acetate gradient) or recrystallization from an appropriate solvent system to yield pure 2-
Chloro-6-fluorophenylacetonitrile.

Applications in Research and Drug Discovery

2-Chloro-6-fluorophenylacetonitrile is not typically an active pharmaceutical ingredient (API)

itself but serves as a crucial intermediate for creating more complex molecules.[5]

Pharmaceutical Synthesis: The halogenated phenyl motif is a common feature in many
modern pharmaceuticals. Chlorine and fluorine atoms can modulate a drug candidate's
lipophilicity, metabolic stability, and binding affinity to its biological target.[5] This compound
is a precursor for various therapeutic agents, including potent and selective microsomal
prostaglandin Ez synthase-1 (mMPGES-1) inhibitors, which are investigated for treating pain
and inflammation associated with conditions like rheumatoid arthritis.[1] The introduction of
chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved
chloro-containing drugs on the market.[8]
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e Agrochemical Development: Similar to pharmaceuticals, fluorinated and chlorinated
compounds are of great interest in agrochemical research for developing new herbicides,
insecticides, and fungicides.[5] The structural elements of 2-Chloro-6-
fluorophenylacetonitrile are found in various active agrochemical ingredients.[5]

o Material Science: The unique electronic properties conferred by the halogen and nitrile
groups make this compound and its derivatives useful in the synthesis of advanced polymers
and specialty materials with high thermal stability and chemical resistance.[5]

Safety and Handling
2-Chloro-6-fluorophenylacetonitrile is classified as harmful and an irritant.[2]
» GHS Hazard Statements:

o H302: Harmful if swallowed.[2]

o H312: Harmful in contact with skin.[2]

o H315: Causes skin irritation.[2]

o H319: Causes serious eye irritation.[2]

o H332: Harmful if inhaled.[2]

o H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed, including the use of personal
protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should
be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately
with plenty of water and seek medical advice.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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